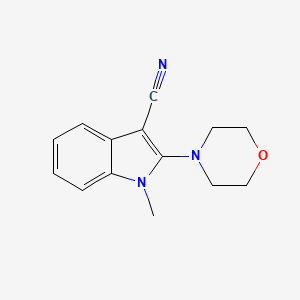

1-methyl-2-morpholino-1H-indole-3-carbonitrile

Description

1-Methyl-2-morpholino-1H-indole-3-carbonitrile is a heterocyclic compound featuring an indole backbone substituted with a methyl group at the 1-position, a morpholino moiety at the 2-position, and a nitrile group at the 3-position. This compound is of interest in medicinal chemistry due to its structural resemblance to kinase inhibitors and other bioactive molecules.

Properties

IUPAC Name |

1-methyl-2-morpholin-4-ylindole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-16-13-5-3-2-4-11(13)12(10-15)14(16)17-6-8-18-9-7-17/h2-5H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCXQAQJAXOWJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1N3CCOCC3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001327502 | |

| Record name | 1-methyl-2-morpholin-4-ylindole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001327502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665799 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

478032-77-8 | |

| Record name | 1-methyl-2-morpholin-4-ylindole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001327502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-morpholino-1H-indole-3-carbonitrile typically involves the reaction of 1-methylindole with morpholine and a suitable nitrile source

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-morpholino-1H-indole-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents such as halogens, sulfonyl chlorides, and alkylating agents are commonly used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Primary amines from the reduction of the nitrile group.

Substitution: Various substituted indole derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that 1-methyl-2-morpholino-1H-indole-3-carbonitrile exhibits significant potential as an anticancer agent. It has been studied for its inhibitory effects on key signaling pathways involved in cancer progression, particularly the mTOR and PI3K pathways. These pathways are crucial for cell growth and survival, making their inhibition a viable strategy for cancer treatment.

A study demonstrated that compounds similar to this compound showed efficacy against various human tumor models, including glioblastoma and prostate cancer . The compound's ability to inhibit these pathways suggests it could be developed into a therapeutic agent for treating mTOR-related diseases.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against both Gram-positive bacteria such as Staphylococcus aureus (including MRSA) and Mycobacterium tuberculosis. For instance, derivatives of indole compounds have demonstrated minimum inhibitory concentrations (MIC) as low as 1 μg/mL against MRSA strains . This highlights its potential use in developing new antibacterial therapies.

Synthesis Routes

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : These reactions allow for the formation of the indole structure.

- Substitution Reactions : The introduction of the morpholino and carbonitrile groups can be achieved through nucleophilic substitution techniques.

These synthetic routes are essential for producing the compound in sufficient purity for research and application purposes.

Derivatives Development

The unique structure of this compound allows for further derivatization. Researchers can modify the compound to enhance its biological activity or tailor it for specific applications. For example, structural analogs have been synthesized to explore their pharmacological profiles and improve efficacy against targeted diseases .

Case Study 1: Anticancer Efficacy

In a study involving human tumor xenograft models, researchers administered this compound to evaluate its anticancer properties. The results indicated a reduction in tumor size across various cancer types, suggesting its potential as a lead compound in cancer drug development .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial activity of this compound against resistant bacterial strains. The study found that it effectively inhibited biofilm formation in Staphylococcus aureus, which is crucial for treating infections associated with medical devices . The findings support the compound's role in addressing antibiotic resistance.

Mechanism of Action

The mechanism of action of 1-methyl-2-morpholino-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. The morpholine ring can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to its overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile

- Structural Differences: Substitutes the morpholino group with a phenyl ring and introduces a bromine atom at the 7-position.

- Synthesis: Prepared via electrophilic aromatic substitution using NCTS (N-cyano-N-phenyl-p-toluenesulfonamide) .

- The phenyl group may reduce solubility compared to the morpholino derivative .

- Physical Properties : NMR and HPLC data confirm purity and structural integrity.

1-(Propargyl)-1H-indole-2-carbonitrile Derivatives

- Structural Differences : Features a propargyl group at the 1-position and a nitrile at the 2-position (vs. 3-position in the target compound).

- Synthesis : Synthesized via NaH-mediated alkylation in DMF, followed by cross-coupling reactions .

- Key Differences: The absence of a morpholino group and differing nitrile positioning alter electronic properties.

1-Benzyl-1H-indole-3-carbonitrile

- Structural Differences : Substitutes the methyl group with a benzyl moiety at the 1-position.

- Synthesis : Prepared via Pd-catalyzed coupling under aerobic conditions .

- Key Differences: The benzyl group increases lipophilicity, which may reduce aqueous solubility compared to the methyl-morpholino analog. This could impact bioavailability in pharmacokinetic studies .

1-(Difluoromethyl)-1H-indole-3-carbonitrile

- Structural Differences : Replaces the methyl group with a difluoromethyl group at the 1-position.

- Physical Properties: The electronegative fluorine atoms enhance metabolic stability and alter lipophilicity (LogP: ~2.1 vs. ~1.5 for the methyl analog).

- Applications : Used in drug discovery for its improved resistance to oxidative metabolism .

3-(Dimethylamino)methyl-1H-indole-5-carbonitrile

- Structural Differences: Positions a dimethylamino group at the 5-position and a nitrile at the 3-position.

- Key Differences: The dimethylamino group is a flexible tertiary amine, while the morpholino group’s cyclic structure provides rigidity and enhanced solubility. This structural distinction may affect target selectivity in kinase inhibition .

Spectroscopic Characterization

- NMR: The morpholino group in the target compound generates distinct proton signals (δ ~3.5–4.0 ppm for morpholine protons) compared to phenyl (δ ~7.0–7.5 ppm) or difluoromethyl (δ ~5.5–6.0 ppm) groups in analogs .

- IR : Nitrile stretching vibrations (~2200–2250 cm⁻¹) are consistent across derivatives .

Biological Activity

1-Methyl-2-morpholino-1H-indole-3-carbonitrile is an indole derivative that has garnered attention for its diverse biological activities, particularly in pharmacological applications. This compound's unique structural attributes contribute to its interaction with various biological targets, making it a subject of extensive research.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a morpholine ring and a carbonitrile functional group, which are critical for its biological activity.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. In a study evaluating the compound's potency, it demonstrated a GI50 value (the concentration required to inhibit cell growth by 50%) comparable to established anticancer agents. For instance, the compound showed a GI50 of approximately 45 nM against A549 lung cancer cells, indicating strong potential as an anticancer agent .

The mechanism by which this compound exerts its antiproliferative effects involves:

- Inhibition of key enzymes: The compound interacts with enzymes involved in cell cycle regulation and apoptosis, leading to increased apoptosis in cancer cells.

- Targeting signaling pathways: It modulates critical signaling pathways such as the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It was tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.0048 mg/mL to 0.0195 mg/mL , demonstrating potent antibacterial effects against pathogens such as E. coli and Bacillus mycoides .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

- Substituents on the indole ring: Variations in substituents can enhance or reduce activity, highlighting the importance of specific functional groups in optimizing biological responses.

- Morpholine ring modifications: Alterations to the morpholine moiety can affect binding affinity and selectivity towards biological targets .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

| Study | Cell Line | GI50 (nM) | Activity Type |

|---|---|---|---|

| A | A549 (lung cancer) | 45 | Antiproliferative |

| B | HeLa (cervical cancer) | 60 | Antiproliferative |

| C | E. coli | 0.0048 mg/mL | Antibacterial |

| D | Bacillus mycoides | 0.0195 mg/mL | Antibacterial |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-methyl-2-morpholino-1H-indole-3-carbonitrile?

- Methodological Answer : The synthesis typically involves introducing the morpholino group via nucleophilic substitution. For example, substituting a bromine atom at the indole C2 position with morpholine under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) with a base like K₂CO₃. The nitrile group at C3 can be introduced via cyanation reactions using reagents like CuCN or Pd-catalyzed cross-coupling .

- Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography. Yield optimization may require adjusting stoichiometry, temperature, and reaction time .

Q. How is the structural confirmation of this compound achieved post-synthesis?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation, providing bond lengths, angles, and torsion angles (e.g., C–C bond lengths averaging 1.39 Å in indole derivatives) . Complementary techniques include:

- NMR : and NMR to verify substituent positions (e.g., morpholino protons resonate at δ 3.5–3.7 ppm).

- FT-IR : Confirm nitrile presence via a sharp peak near 2220 cm .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic and crystallographic data for this compound?

- Methodological Answer : Discrepancies (e.g., unexpected NOE correlations in NMR vs. SC-XRD torsion angles) may arise from polymorphism or dynamic effects in solution. Strategies include:

- Temperature-Dependent NMR : Probe conformational flexibility.

- Computational Chemistry : Compare DFT-optimized structures with experimental SC-XRD data .

- Powder XRD : Rule out polymorphic variations .

Q. What strategies optimize reaction yield in multi-step syntheses of this compound?

- Methodological Answer : Yield improvements focus on:

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for cyanation steps, achieving >80% yield in optimized conditions .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for indole N1 to prevent side reactions during morpholino substitution .

- Workflow Automation : Microfluidic reactors for precise control of exothermic steps (e.g., bromination) .

Q. How does the morpholino substituent influence the compound’s electronic and steric properties?

- Methodological Answer : The morpholino group is electron-donating due to its lone pair on the oxygen atom, which increases electron density at C2. This affects:

- Reactivity : Enhanced nucleophilicity at adjacent positions, facilitating electrophilic substitutions.

- Solubility : Improved aqueous solubility compared to non-polar substituents, critical for biological assays .

- Steric Effects : The chair conformation of morpholine introduces moderate steric hindrance, influencing regioselectivity in subsequent reactions .

Q. What are the key applications of this compound in drug discovery pipelines?

- Methodological Answer : The indole-morpholino-carbonitrile scaffold is explored in:

- Kinase Inhibition : Analogues show IC₅₀ values <100 nM against tyrosine kinases (e.g., Bcr-Abl) due to nitrile-metal coordination in active sites .

- Anticancer SAR Studies : Modifications at C1 (methyl) and C3 (nitrile) enhance cytotoxicity in cell lines (e.g., IC₅₀ = 1.2 µM in MCF-7) .

Data Contradiction Analysis

Q. Why do melting points vary across literature reports for this compound?

- Methodological Answer : Variations (e.g., 116–117°C vs. 71.5–73.5°C in related brominated intermediates) arise from:

- Polymorphism : Different crystal packing modes.

- Purity : Impurities (e.g., residual solvents) lower observed melting points. Validate purity via HPLC (>98%) and elemental analysis .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (LD₅₀ > 2000 mg/kg in rodents) .

- Ventilation : Perform reactions in fume hoods to prevent inhalation of nitrile vapors (PEL = 5 ppm) .

- Waste Disposal : Neutralize nitrile-containing waste with NaOCl before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.